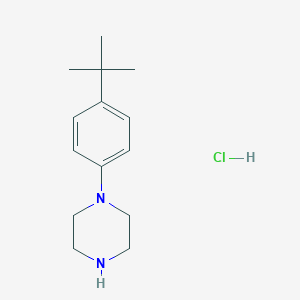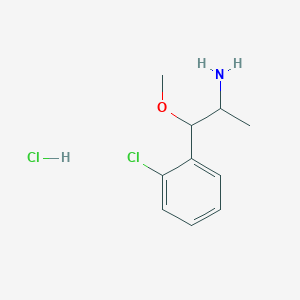
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, commonly known as chlorphenamine, is an antihistamine drug used to treat allergic reactions such as hay fever and other upper respiratory allergies. It is also used to treat other conditions such as motion sickness, nausea, and vertigo. Chlorphenamine is a member of the class of drugs known as H1 receptor antagonists, which act by blocking the action of histamine, a chemical that is released in response to an allergic reaction. The hydrochloride salt form of chlorphenamine is the most commonly used form of the drug.
作用机制
Chlorphenamine acts as an H1 receptor antagonist, which means that it blocks the action of histamine in the body. Histamine is a chemical that is released in response to an allergic reaction and is responsible for causing the symptoms associated with allergies such as sneezing, itching, and watery eyes. By blocking the action of histamine, chlorphenamine helps to reduce the symptoms of allergies.
Biochemical and Physiological Effects
Chlorphenamine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system. It has also been shown to reduce the symptoms of allergies, such as sneezing, itching, and watery eyes. Additionally, it has been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders.
实验室实验的优点和局限性
Chlorphenamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has been studied extensively and is well understood in terms of its mechanism of action and its effects on the body. A limitation is that it is not suitable for use in experiments involving animals, as it can cause adverse reactions.
未来方向
There are many potential future directions for research involving chlorphenamine. One potential area of research is the development of new and improved formulations of the drug. Additionally, further research could be done to investigate the potential for chlorphenamine to be used as an anti-inflammatory agent, as well as its potential to protect against cardiovascular disease and other metabolic disorders. Finally, further research could be done to investigate the potential for chlorphenamine to be used as a neuroprotective agent.
合成方法
Chlorphenamine can be synthesized from a variety of starting materials. The most common route involves the reaction of 2-chlorobenzaldehyde with methoxypropanol in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride, which is then purified using recrystallization.
科学研究应用
Chlorphenamine has been investigated for a variety of scientific applications. It has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders. Additionally, it has been studied for its potential to modulate the immune system and its potential to act as a neuroprotective agent.
属性
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

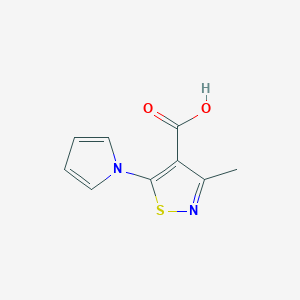
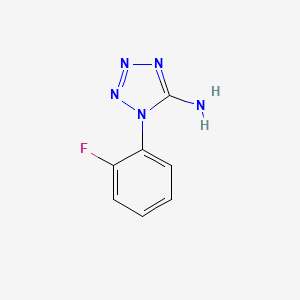
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
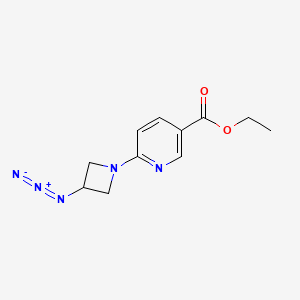
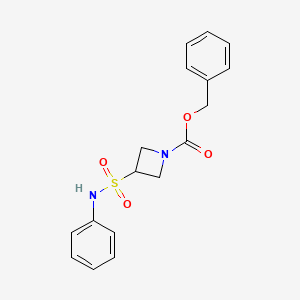
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
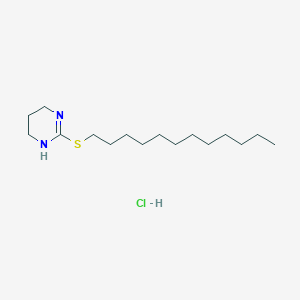
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)



![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
